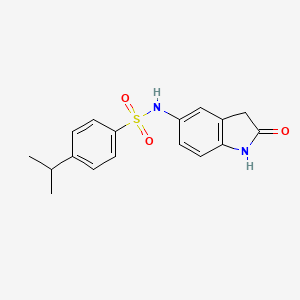

3-(Benzylamino)-2-methylbutan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzylamine, a compound with a similar structure, is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .

Synthesis Analysis

The synthesis of benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

Structural analysis of a similar compound, 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, by X-ray diffraction method reveals C–N bond lengths very similar to the correspondent ether pseudosaccharyl derivative, with the central C–N–C amine linkage having one very long C–N bond and one short . The central C–N–C bond angle is close to 120° .Chemical Reactions Analysis

Benzylamines have been shown to participate in a variety of chemical reactions. They can undergo reactions such as N-alkylation with alcohols, C-N coupling with aliphatic halides, and oxidative debenzylation .Physical And Chemical Properties Analysis

Physical properties of matter include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .科学的研究の応用

Fragrance Ingredient and Toxicology

3-(Benzylamino)-2-methylbutan-2-ol, as part of the fragrance structural group Aryl Alkyl Alcohols, is used as a fragrance ingredient. A comprehensive toxicological and dermatological review of this compound, focusing on its physical properties and irritation potential, contributes to understanding its safe use in fragrances (Scognamiglio et al., 2012).

Chemical Synthesis and Reactions

The compound participates in the Graf–Ritter reaction, a chemical synthesis pathway. In a study, 4-Aryl-2-methylbutan-2-ols with specific substituents were reacted to form benzazepines, highlighting its role in complex chemical synthesis (Glushkov et al., 2021).

Agricultural Applications

In agriculture, compounds structurally similar to 3-(Benzylamino)-2-methylbutan-2-ol are used in fungicide carrier systems. These systems, like solid lipid nanoparticles, offer advantages like altered release profiles and reduced environmental toxicity (Campos et al., 2015).

Intermediate in Organic Synthesis

It serves as an intermediate in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry (Behrens & Paquette, 2003).

Molecular Interaction Studies

Studies on binary mixtures involving compounds similar to 3-(Benzylamino)-2-methylbutan-2-ol, such as 3,3-dimethylbutan-2-ol, provide insights into molecular interactions and properties like excess molar volumes (Ortega et al., 1992).

Role in Food and Beverage Flavor

The compound's analogs, like 3-methylbutan-1-ol, are key in creating flavors, such as in Raclette cheese. Understanding their formation and impact on aroma can inform food science and technology (Meng et al., 2021).

Chemical Decomposition Studies

Studies on the decomposition of similar molecules, like 3-methylbutan-2-ol, under specific conditions (e.g., in the presence of hydrogen bromide) provide valuable data for understanding chemical stability and reaction kinetics (Johnson & Stimson, 1982).

Gas-phase Decomposition

Investigations into the gas-phase decomposition of molecules structurally related to 3-(Benzylamino)-2-methylbutan-2-ol reveal critical insights into the kinetics of thermal decomposition, which is significant for various industrial applications (Flowers & Öztürk, 1975).

作用機序

Safety and Hazards

Safety data sheets recommend washing face, hands, and any exposed skin thoroughly after handling the compound. It is also advised not to eat, drink, or smoke when using the product. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3-(benzylamino)-2-methylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(12(2,3)14)13-9-11-7-5-4-6-8-11/h4-8,10,13-14H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZRCZNJFYKEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)O)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)-2-methylbutan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate](/img/structure/B2946429.png)

![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946431.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2946434.png)

![4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid](/img/structure/B2946441.png)